molecular formula C21H25ClN2O3S B2649039 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide CAS No. 941911-00-8

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

Cat. No. B2649039
CAS RN: 941911-00-8
M. Wt: 420.95
InChI Key: IEANVOHBFVBCAC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structural unit in natural products . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of one NH unit and five methylene units in a six-membered ring .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also likely contains a sulfonyl group (-SO2-) and an acetamide group (-CH3CONH-), attached to the piperidine ring in a specific configuration.

Scientific Research Applications

Synthesis and Characterization

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed and synthesized. These compounds were evaluated for their antibacterial and anti-enzymatic potential, with a focus on hemolytic activity to assess cytotoxic behavior (Nafeesa et al., 2017). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, with one compound showing significant activity against various bacterial strains (Iqbal et al., 2017).

Antimicrobial Activity

The antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives was studied against pathogens of Lycopersicon esculentum, showing significant antimicrobial activities compared to standard drugs. This study highlighted the influence of substitutions on benzhydryl and sulfonamide rings on antibacterial activity (Vinaya et al., 2009).

Biological Screening

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and its alkylated piperazine derivatives were synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, suggesting potential for new drug development (Khan et al., 2019).

Alzheimer’s Disease Potential

A series of N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, with several showing potential as drug candidates through low hemolytic activity (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEANVOHBFVBCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-phenethylacetamide

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